1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with pyridine and ethylphenyl groups, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the triazole ring. The reaction involves the use of azides and alkynes under copper(I) catalysis to yield the triazole core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and automated systems for the coupling reactions. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine rings can participate in hydrogen bonding and π-π interactions, influencing receptor binding. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(4-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
Comparison: 1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its lipophilicity and binding affinity. Compared to its methyl and chloro analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-2-16-7-9-19(10-8-16)28-21(18-6-4-12-24-15-18)20(26-27-28)22(29)25-14-17-5-3-11-23-13-17/h3-13,15H,2,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJXGRMBMQHJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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